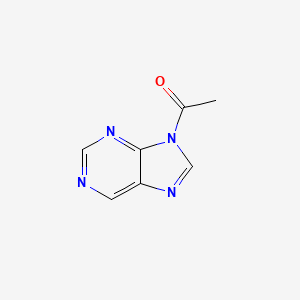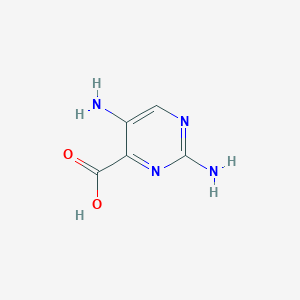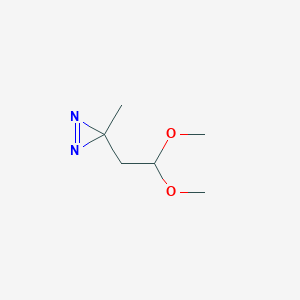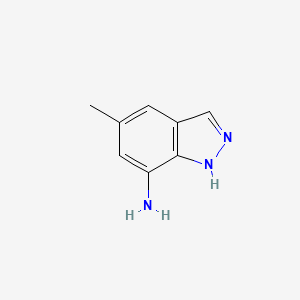
7-Fluoro-1H-indole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1H-indole-4-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 7-fluoroindole with cyanogen bromide under basic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the cyano group .
Industrial Production Methods
Industrial production of 7-Fluoro-1H-indole-4-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens and alkylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield indole oxides, while reduction can produce amines .
Scientific Research Applications
7-Fluoro-1H-indole-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Fluoro-1H-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom and cyano group can enhance the compound’s binding affinity to target proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-4-carbonitrile: Lacks the fluorine atom, which may reduce its biological activity compared to 7-Fluoro-1H-indole-4-carbonitrile.
5-Fluoroindole-2-carbonitrile: Has a different substitution pattern, which can lead to different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a cyano group on the indole ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H5FN2 |
|---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
7-fluoro-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C9H5FN2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-4,12H |
InChI Key |
FGWZEPLVTWOJEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C#N)C=CN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)

![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)

![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)

![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)
![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)


![6-Methylene-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B11921193.png)


